molecular formula C5H8N4O6 B12085514 Uroxanic acid

Uroxanic acid

Cat. No.: B12085514
M. Wt: 220.14 g/mol
InChI Key: MGRKYEXCRGREIP-UHFFFAOYSA-N
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Description

Uroxanic acid is a naturally occurring compound that plays a significant role in the catabolism of L-histidine. It is found predominantly in the skin and acts as an endogenous sunscreen, protecting against ultraviolet B-induced DNA damage. The compound exists in two isomeric forms: trans-uroxanic acid and cis-uroxanic acid, with the trans form being more common.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uroxanic acid is synthesized from L-histidine through the action of histidine ammonialyase, also known as histidase or histidinase. This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of this compound. In the liver, this compound is further transformed by urocanate hydratase into 4-imidazolone-5-propionic acid and subsequently into glutamic acid .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of L-histidine using genetically engineered microorganisms that overexpress histidine ammonialyase. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Uroxanic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can yield different reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of imidazolone derivatives, while reduction can yield various reduced imidazole compounds.

Scientific Research Applications

Uroxanic acid has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of ultraviolet radiation absorption and photoprotection.

    Biology: It is studied for its role in the skin’s defense mechanisms against ultraviolet radiation and its involvement in the immune response.

    Medicine: this compound is investigated for its potential therapeutic applications in treating skin disorders and preventing skin cancer.

    Industry: The compound is explored for its use in developing new, safer, and more efficient sunscreen agents.

Mechanism of Action

Uroxanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet B irradiation, trans-uroxanic acid is converted to cis-uroxanic acid, which activates regulatory T cells and induces immunosuppression. This mechanism helps protect the skin from ultraviolet-induced damage and modulates the immune response .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acids: These compounds also absorb ultraviolet radiation and are used in sunscreens.

    Mycosporine-like amino acids: These natural compounds provide photoprotection in marine organisms.

    Histidine derivatives: Other derivatives of histidine, such as imidazole-4-acetic acid, share similar chemical properties with uroxanic acid.

Uniqueness

This compound is unique in its dual role as both a photoprotective agent and an immunomodulator. Its ability to convert between trans and cis forms under ultraviolet radiation and its involvement in the immune response distinguish it from other similar compounds .

Properties

Molecular Formula

C5H8N4O6

Molecular Weight

220.14 g/mol

IUPAC Name

2,2-bis(carbamoylamino)propanedioic acid

InChI

InChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15)

InChI Key

MGRKYEXCRGREIP-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O

Origin of Product

United States

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